molecular formula C22H27N3O4S B2924476 ethyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 920455-06-7

ethyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2924476
CAS No.: 920455-06-7
M. Wt: 429.54
InChI Key: XQRYWSCTCIKVDJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a bicyclic heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a dihydrothiophene ring. Key structural elements include:

  • Carbamoyl group (CONH₂): Increases hydrogen-bonding capacity, influencing solubility and target-binding interactions.
  • Ethyl carboxylate: Provides ester functionality, which may modulate metabolic stability or serve as a prodrug motif.

Properties

IUPAC Name

ethyl 2-[(4-tert-butylbenzoyl)amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-5-29-21(28)25-11-10-15-16(12-25)30-20(17(15)18(23)26)24-19(27)13-6-8-14(9-7-13)22(2,3)4/h6-9H,5,10-12H2,1-4H3,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRYWSCTCIKVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyridine core, followed by the introduction of the benzamido and tert-butyl groups. The final step involves esterification to introduce the ethyl carboxylate group.

    Formation of Thienopyridine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a pyridine precursor under acidic or basic conditions.

    Introduction of Benzamido Group: This step involves the reaction of the thienopyridine core with 4-(tert-butyl)benzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the reaction of the intermediate compound with ethyl chloroformate to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide and ester groups to their corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and potential pharmacological activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The most structurally similar compound identified is ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (CAS 193537-14-3, C₁₅H₂₂N₂O₄S) . Below is a comparative analysis:

Parameter Target Compound Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate
Core Structure 4,5-dihydrothieno[2,3-c]pyridine 4,7-dihydrothieno[2,3-c]pyridine
Substituents - 4-(tert-butyl)benzamido
- Carbamoyl (CONH₂)
- Ethyl carboxylate
- Amino (NH₂)
- Boc (tert-butoxycarbonyl)
- Ethyl carboxylate
Molecular Formula Not explicitly provided (estimated: ~C₂₃H₂₈N₃O₄S) C₁₅H₂₂N₂O₄S
Functional Groups Amide, carbamate, ester Amine, carbamate, ester
Reported Uses Not specified (inferred: research chemical) Laboratory chemical (no therapeutic use specified)
Safety Data No available hazard classification Classified as a laboratory chemical; no specific hazards reported

Key Differences and Implications

Substituent Effects: The 4-(tert-butyl)benzamido group in the target compound introduces greater lipophilicity compared to the Boc-protected amine in the analogue. This may enhance blood-brain barrier penetration but reduce aqueous solubility. The carbamoyl group (CONH₂) vs.

Core Saturation :

  • The 4,5-dihydro core in the target compound vs. 4,7-dihydro in the analogue may affect ring conformation and intermolecular interactions.

Research Findings and Limitations

  • Pharmacological Potential: The carbamoyl and benzamido groups in the target compound are common in kinase inhibitors (e.g., imatinib analogues), suggesting possible therapeutic relevance.
  • Synthetic Challenges : The tert-butyl and carbamoyl groups may complicate synthesis due to steric hindrance and sensitivity to hydrolysis, respectively.

Table 2: Hypothetical Property Comparison

Property Target Compound Analogue
LogP ~3.5 (estimated) ~2.1
Aqueous Solubility Low Moderate
Metabolic Stability Moderate (ester) High (Boc)

Biological Activity

Ethyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a thienopyridine core, which integrates thiophene and pyridine rings. Its molecular formula is C22H27N3O4S, with a molecular weight of 429.54 g/mol. The presence of functional groups such as an ethyl carboxylate, benzamido group, and carbamoyl group contributes to its reactivity and biological activity.

Structural Features

FeatureDescription
Molecular FormulaC22H27N3O4S
Molecular Weight429.54 g/mol
Functional GroupsEthyl carboxylate, benzamido, carbamoyl

This compound exhibits potential biological activities that may include anti-inflammatory, anticancer, and antimicrobial effects. The specific mechanisms are still under investigation, but its structural components suggest interactions with various biological pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar thienopyridine structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of thienopyridines have shown promise in targeting specific kinases involved in cancer progression.

Case Study: In Vitro Anticancer Activity

A study evaluating the anticancer properties of thienopyridine derivatives found that certain compounds significantly reduced cell viability in various cancer cell lines. The study reported IC50 values indicating effective concentrations for inducing cell death.

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Research indicates that thienopyridine derivatives can exhibit antibacterial effects against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study of various thienopyridine derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the construction of the compound while maintaining its structural integrity.

Synthetic Route Overview

  • Formation of Thienopyridine Core : The initial step involves synthesizing the thienopyridine structure through cyclization reactions.
  • Introduction of Functional Groups : Subsequent steps involve the addition of the ethyl carboxylate and benzamido groups.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Similar Compounds

Several compounds share structural similarities with this compound:

Compound NameCAS NumberSimilarity Score
tert-Butyl 4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate165947-52-40.93
tert-Butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate230301-73-20.86
Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate193537-14-30.73

Q & A

Q. What synthetic strategies are recommended for constructing the thieno[2,3-c]pyridine core in this compound?

  • Methodological Answer: The thieno[2,3-c]pyridine scaffold can be synthesized via cyclocondensation reactions. For example, a similar ethyl tetrahydrothienopyridine derivative was prepared by reacting aminothiophene precursors with activated carbonyl groups under reflux in anhydrous ethanol, followed by Boc protection and carbamate formation . Key steps include:
  • Cyclization using catalytic acid (e.g., H₂SO₄) to form the pyridine ring.
  • Introduction of the tert-butylbenzamido group via amide coupling (e.g., EDC/HOBt activation).
  • Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. What analytical techniques are optimal for confirming the molecular structure and purity?

  • Methodological Answer:
  • X-ray crystallography (for unambiguous structural confirmation, as demonstrated for analogous thienopyridine derivatives ).
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., ESI+ mode, resolving power >30,000).
  • Multinuclear NMR (¹H/¹³C) : Use DMSO-d₆ as a solvent with TMS as an internal standard. Key signals include the tert-butyl singlet (~1.3 ppm) and carbamoyl NH protons (~10-11 ppm) .

Q. What precautions are critical for safe handling and storage?

  • Methodological Answer:
  • Handling : Use PPE (gloves, lab coat, goggles), avoid dust formation, and work in a fume hood with local exhaust ventilation .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C in a dark, dry environment to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the tert-butylbenzamido group?

  • Methodological Answer:
  • Use microwave-assisted synthesis to reduce reaction time and improve efficiency (e.g., 100°C, 30 min, DMF solvent) .
  • Screen coupling agents: EDC/HOBt vs. DCC/DMAP for amide bond formation.
  • Monitor reaction progress via TLC (silica, UV detection) and isolate intermediates to minimize side reactions (e.g., tert-butyl deprotection) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer:
  • Perform molecular docking (AutoDock Vina, Glide) using crystal structures of target proteins (e.g., kinases) to identify binding poses.
  • Validate with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess stability of ligand-protein complexes over 100 ns trajectories.
  • Cross-reference with SAR data from analogs (e.g., pyridine-substituted derivatives ) to refine hypotheses.

Q. How should researchers address discrepancies in biological activity data across assay conditions?

  • Methodological Answer:
  • Control solvent effects : Test solubility in DMSO vs. aqueous buffers (e.g., PBS with 0.1% Tween-80) and measure IC₅₀ under both conditions .
  • Assay replication : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement.
  • Stability profiling : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to rule out compound decomposition .

Q. What strategies resolve low solubility in aqueous media during in vitro assays?

  • Methodological Answer:
  • Co-solvent systems : Use cyclodextrin inclusion complexes or PEG-based formulations to enhance solubility .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily, as seen in related pyridine carboxylates .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release, characterized via DLS and TEM .

Data Contradiction Analysis

  • Issue : Conflicting reports on the compound’s stability under acidic conditions.
    • Resolution :
  • Perform pH-dependent stability studies (pH 1–10, 37°C) with LC-MS monitoring.
  • Compare degradation products (e.g., tert-butyl cleavage vs. carbamate hydrolysis) to identify dominant pathways .

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